molecular formula C10H8F2N2O3 B13044905 6-(2,2-Difluoroethoxy)pyrazolo[1,5-a]pyridine-3-carboxylic acid

6-(2,2-Difluoroethoxy)pyrazolo[1,5-a]pyridine-3-carboxylic acid

Cat. No.: B13044905
M. Wt: 242.18 g/mol
InChI Key: BPPCKVUZZNRHED-UHFFFAOYSA-N
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Description

6-(2,2-Difluoroethoxy)pyrazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyridine family. This compound is characterized by the presence of a pyrazole ring fused to a pyridine ring, with a carboxylic acid group at the 3-position and a 2,2-difluoroethoxy group at the 6-position. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,2-difluoroethoxy)pyrazolo[1,5-a]pyridine-3-carboxylic acid typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters, leading to more efficient production processes.

Chemical Reactions Analysis

Types of Reactions

6-(2,2-Difluoroethoxy)pyrazolo[1,5-a]pyridine-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 6-position where the 2,2-difluoroethoxy group is located.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

6-(2,2-Difluoroethoxy)pyrazolo[1,5-a]pyridine-3-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules. It may serve as a probe for investigating enzyme activities and protein-ligand interactions.

    Medicine: The compound is of interest in medicinal chemistry for its potential therapeutic properties. It may be explored as a lead compound for the development of new drugs targeting specific diseases.

    Industry: In industrial applications, the compound can be used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of 6-(2,2-difluoroethoxy)pyrazolo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6-(2,2-difluoroethoxy)pyrazolo[1,5-a]pyridine-3-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,2-difluoroethoxy group at the 6-position can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H8F2N2O3

Molecular Weight

242.18 g/mol

IUPAC Name

6-(2,2-difluoroethoxy)pyrazolo[1,5-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C10H8F2N2O3/c11-9(12)5-17-6-1-2-8-7(10(15)16)3-13-14(8)4-6/h1-4,9H,5H2,(H,15,16)

InChI Key

BPPCKVUZZNRHED-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=NN2C=C1OCC(F)F)C(=O)O

Origin of Product

United States

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